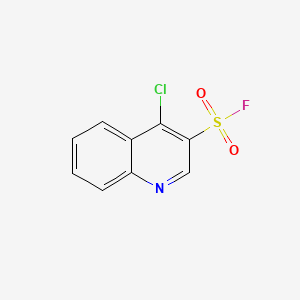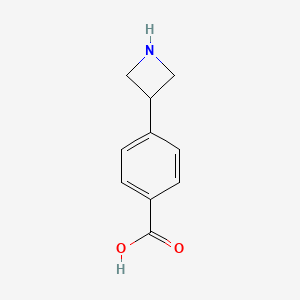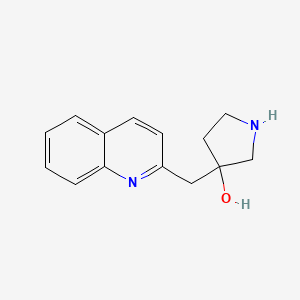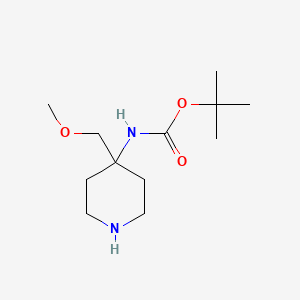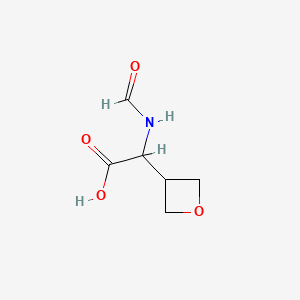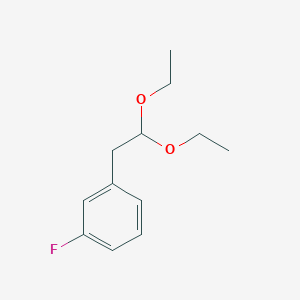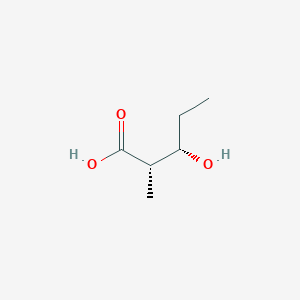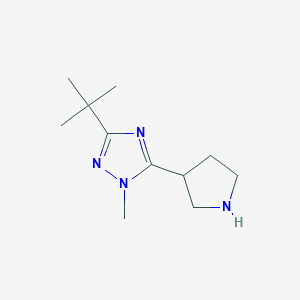
3-(Tert-butyl)-1-methyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Tert-butyl)-1-methyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with tert-butyl, methyl, and pyrrolidinyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butyl)-1-methyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole typically involves the construction of the triazole ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of tert-butyl hydrazine with a suitable ketone or aldehyde can form the triazole ring, which is then further functionalized to introduce the methyl and pyrrolidinyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
3-(Tert-butyl)-1-methyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can lead to partially or fully reduced triazole derivatives .
科学的研究の応用
3-(Tert-butyl)-1-methyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of 3-(tert-butyl)-1-methyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The pyrrolidinyl group may enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein .
類似化合物との比較
Similar Compounds
1,2,4-Triazole: The parent compound, lacking the tert-butyl, methyl, and pyrrolidinyl substituents.
3-(tert-butyl)-1-methyl-1h-1,2,4-triazole: Similar structure but without the pyrrolidinyl group.
1-methyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole: Lacks the tert-butyl group.
Uniqueness
3-(Tert-butyl)-1-methyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole is unique due to the combination of its substituents, which confer specific chemical and biological properties. The tert-butyl group provides steric bulk, the methyl group contributes to lipophilicity, and the pyrrolidinyl group enhances binding interactions with biological targets .
特性
分子式 |
C11H20N4 |
|---|---|
分子量 |
208.30 g/mol |
IUPAC名 |
3-tert-butyl-1-methyl-5-pyrrolidin-3-yl-1,2,4-triazole |
InChI |
InChI=1S/C11H20N4/c1-11(2,3)10-13-9(15(4)14-10)8-5-6-12-7-8/h8,12H,5-7H2,1-4H3 |
InChIキー |
WHCGJRMOCOVVJX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NN(C(=N1)C2CCNC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![rac-potassium [(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropyl]trifluoroboranuide](/img/structure/B13526640.png)

![Ethyl 4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate](/img/structure/B13526659.png)
